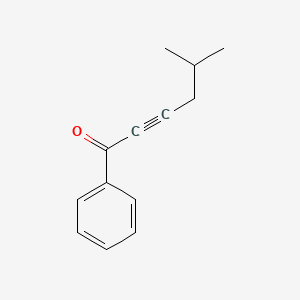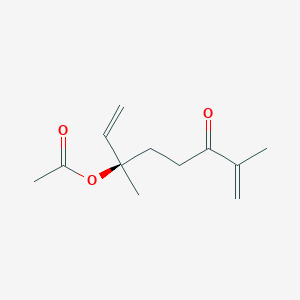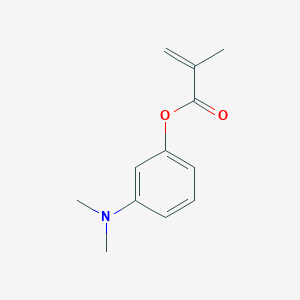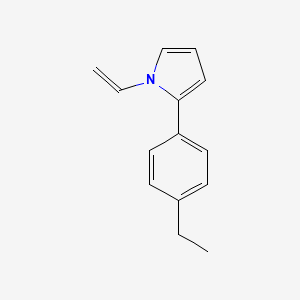
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with an ethenyl group at the 1-position and a 4-ethylphenyl group at the 2-position
Preparation Methods
The synthesis of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-ethylbenzaldehyde with pyrrole in the presence of a base, followed by the addition of an ethenyl group through a Heck reaction. The reaction conditions typically involve the use of palladium catalysts and phosphine ligands under an inert atmosphere .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 5-positions. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-diones, while reduction results in the corresponding ethyl-substituted pyrrole.
Scientific Research Applications
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used as a probe to study biological processes involving pyrrole derivatives.
Industry: It is used in the production of polymers, dyes, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-ethyl-: This compound lacks the ethenyl group, which can significantly alter its reactivity and applications.
1H-Pyrrole, 2-ethyl-: This compound has an ethyl group at the 2-position instead of the 4-ethylphenyl group, leading to different chemical and physical properties.
Ethanone, 1-(1H-pyrrol-2-yl)-:
The uniqueness of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
Properties
CAS No. |
64222-38-4 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-ethenyl-2-(4-ethylphenyl)pyrrole |
InChI |
InChI=1S/C14H15N/c1-3-12-7-9-13(10-8-12)14-6-5-11-15(14)4-2/h4-11H,2-3H2,1H3 |
InChI Key |
NNIQJNAWKUCJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CN2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
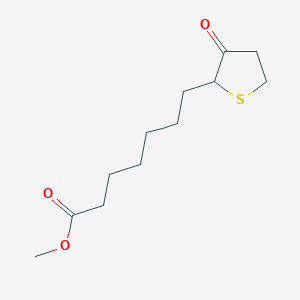
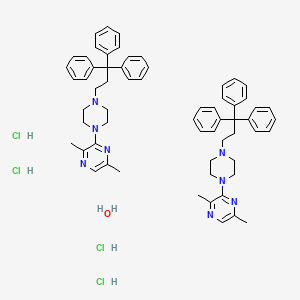
![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)
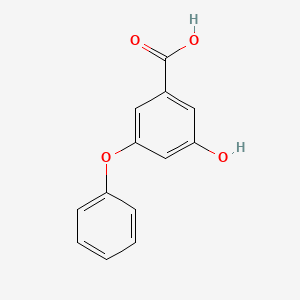

![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)
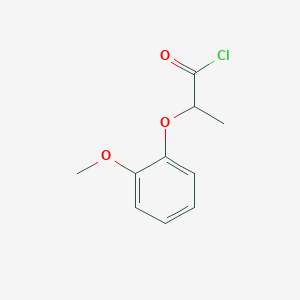
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)


